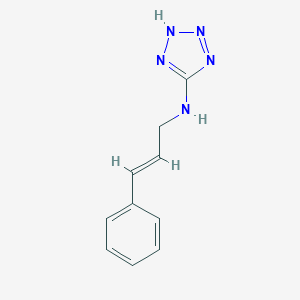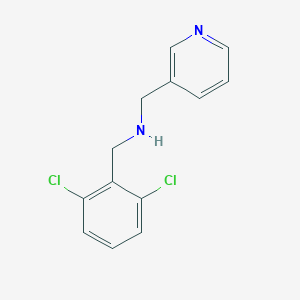![molecular formula C11H17N5S B499232 1-BUTYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499232.png)
1-BUTYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-BUTYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE is a synthetic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and reactivity.
准备方法
The synthesis of 1-BUTYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the thiophene derivative: The initial step involves the synthesis of the 3-methylthiophene-2-carbaldehyde through a series of reactions such as Friedel-Crafts acylation and subsequent reduction.
Tetrazole ring formation: The next step involves the formation of the tetrazole ring by reacting the thiophene derivative with sodium azide and a suitable catalyst under controlled conditions.
Final coupling: The final step involves the coupling of the tetrazole derivative with butylamine under appropriate conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
1-BUTYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective and efficient transformations. Major products formed from these reactions include sulfoxides, sulfones, and substituted tetrazoles.
科学研究应用
1-BUTYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding due to its unique structural features.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Agriculture: It is investigated for its potential as a pesticide or herbicide due to its bioactive properties.
作用机制
The mechanism of action of 1-BUTYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action include signal transduction pathways and metabolic pathways that are crucial for cellular functions.
相似化合物的比较
1-BUTYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE can be compared with other similar compounds, such as:
1-butyl-1H-tetrazol-5-amine: Lacks the thiophene moiety, resulting in different reactivity and applications.
N-[(3-methylthiophen-2-yl)methyl]-1H-tetrazol-5-amine: Lacks the butyl group, affecting its solubility and bioavailability.
1-butyl-N-[(2-thienyl)methyl]-1H-tetrazol-5-amine: Contains a different thiophene derivative, leading to variations in its chemical and biological properties.
属性
分子式 |
C11H17N5S |
|---|---|
分子量 |
251.35g/mol |
IUPAC 名称 |
1-butyl-N-[(3-methylthiophen-2-yl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C11H17N5S/c1-3-4-6-16-11(13-14-15-16)12-8-10-9(2)5-7-17-10/h5,7H,3-4,6,8H2,1-2H3,(H,12,13,15) |
InChI 键 |
UXBFHJWHPKJOPT-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NN=N1)NCC2=C(C=CS2)C |
规范 SMILES |
CCCCN1C(=NN=N1)NCC2=C(C=CS2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide](/img/structure/B499150.png)
![N-[[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-1-propyltetrazol-5-amine](/img/structure/B499151.png)
![N-[(4-ETHYLPHENYL)METHYL]-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499152.png)
![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine](/img/structure/B499153.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine](/img/structure/B499155.png)
![N-({3-CHLORO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499158.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1H-tetrazol-5-amine](/img/structure/B499159.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-1H-tetrazol-5-amine](/img/structure/B499160.png)

![N-[(4-ethoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B499163.png)
![2-(2-bromo-6-ethoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino]methyl}phenoxy)acetamide](/img/structure/B499165.png)
![2-(4-{[(3,5-Dimethyl-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B499167.png)
![4-[(4-Bromobenzyl)amino]phenol](/img/structure/B499168.png)

